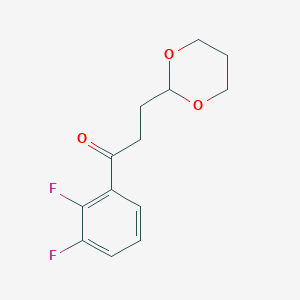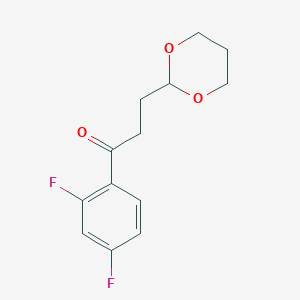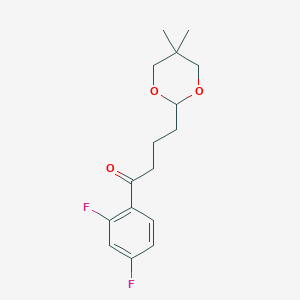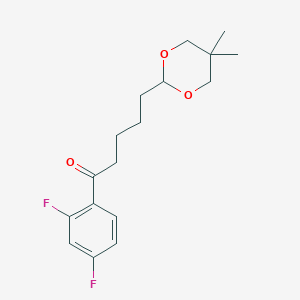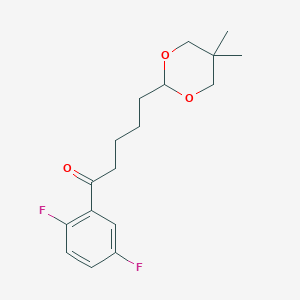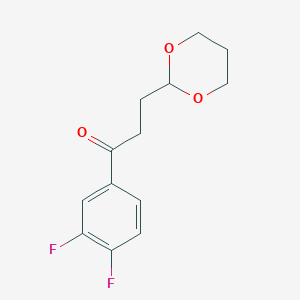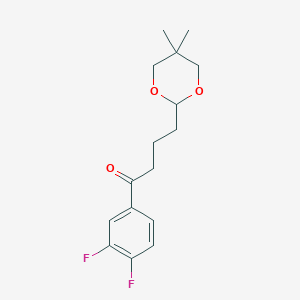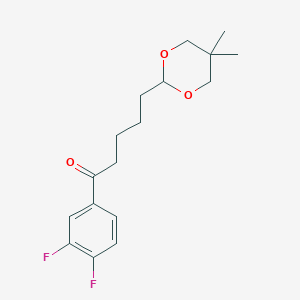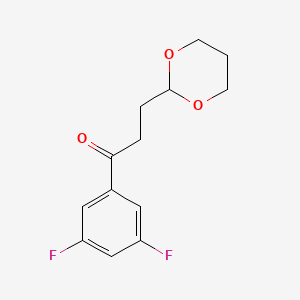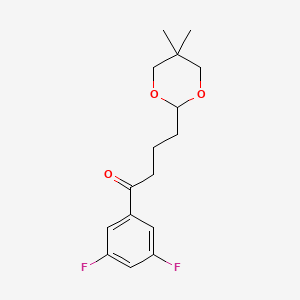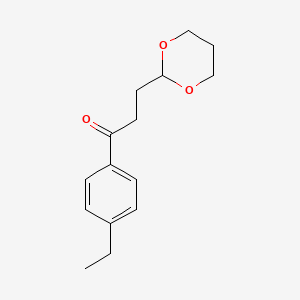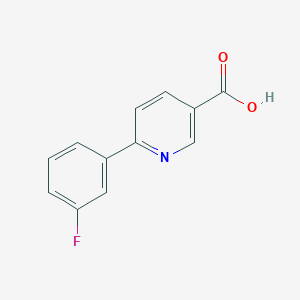
6-(3-Fluorophenyl)nicotinic acid
描述
6-(3-Fluorophenyl)nicotinic acid: is an organic compound with the molecular formula C12H8FNO2 It is a derivative of nicotinic acid, where a fluorophenyl group is attached to the sixth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-(3-Fluorophenyl)nicotinic acid typically begins with 3-fluorobenzaldehyde and nicotinic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions:
Oxidation: 6-(3-Fluorophenyl)nicotinic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorophenyl group or the carboxylic acid group can be modified.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology and Medicine:
Pharmaceuticals: Potential precursor for drug development targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry:
Agriculture: Potential use in the synthesis of agrochemicals.
Electronics: Used in the development of organic electronic materials.
作用机制
The mechanism by which 6-(3-Fluorophenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 6-(4-Fluorophenyl)nicotinic acid
- 6-(2-Fluorophenyl)nicotinic acid
- 6-(3-Chlorophenyl)nicotinic acid
Comparison:
- Binding Affinity: The position and type of substituent (fluorine, chlorine) on the phenyl ring can significantly affect the binding affinity and specificity of the compound.
- Reactivity: The electronic effects of the substituents influence the reactivity of the compound in various chemical reactions.
- Applications: Each compound may have unique applications based on its chemical and physical properties.
6-(3-Fluorophenyl)nicotinic acid stands out due to the specific positioning of the fluorine atom, which can enhance its interaction with certain biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDONGYKOJEHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647031 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582325-22-2 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


